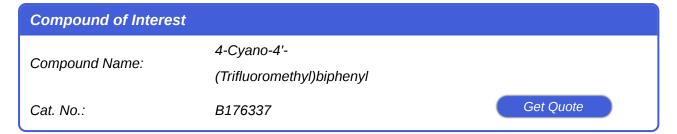


molecular structure and formula of 4-Cyano-4'-(trifluoromethyl)biphenyl

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An In-depth Technical Guide to 4-Cyano-4'- (trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **4-Cyano-4'-(trifluoromethyl)biphenyl**. It includes detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and materials science.

Molecular Structure and Properties

4-Cyano-4'-(trifluoromethyl)biphenyl is a fluorinated organic compound with the molecular formula C₁₄H₈F₃N.[1] Its structure features a biphenyl backbone substituted with a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 4'-position. This substitution pattern results in a molecule with a significant dipole moment and unique electronic properties, making it a compound of interest in various fields, including liquid crystals, organic electronics, and medicinal chemistry.[1]

The presence of the strong electron-withdrawing cyano and trifluoromethyl groups significantly influences the electronic nature of the biphenyl system.[1] This electronic characteristic is key to its application in organic electronic devices, where it can be utilized as a building block for n-



type or ambipolar organic semiconductors.[1] In the realm of medicinal chemistry, the trifluoromethyl group is a common feature in drug candidates, as it can enhance metabolic stability and bioavailability.[1]

Physicochemical Data

A summary of the key physicochemical properties of **4-Cyano-4'-(trifluoromethyl)biphenyl** is presented in the table below.

Property	Value	Source
Molecular Formula	C14H8F3N	[1]
Molecular Weight	247.22 g/mol	[2]
IUPAC Name	4'-(Trifluoromethyl)-[1,1'- biphenyl]-4-carbonitrile	[2]
CAS Number	140483-60-9	[1]
Melting Point	108.0 to 112.0 °C (for the analogous 4-Cyano-4'-methylbiphenyl)	[3]
Boiling Point	343.5±21.0 °C (Predicted)	[3]
Density	1.09±0.1 g/cm³ (Predicted)	[3]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **4-Cyano-4'-(trifluoromethyl)biphenyl**.



Spectroscopic Data	Description
¹H NMR	The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm, as a set of doublets corresponding to the protons on the two phenyl rings.[1]
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the carbon atoms in the biphenyl backbone, the cyano group, and the trifluoromethyl group.
¹⁹ F NMR	The fluorine NMR spectrum is anticipated to exhibit a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group, with a chemical shift sensitive to the electronic environment.[1]
Mass Spectrometry	Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z of approximately 247.22.
Infrared (IR) Spectroscopy	The IR spectrum will show characteristic absorption bands for the C≡N stretching of the cyano group and C-F stretching of the trifluoromethyl group.

Experimental Protocols Synthesis via Suzuki-Miyaura Coupling

The primary synthetic route to **4-Cyano-4'-(trifluoromethyl)biphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.

Materials:

4-Bromobenzonitrile



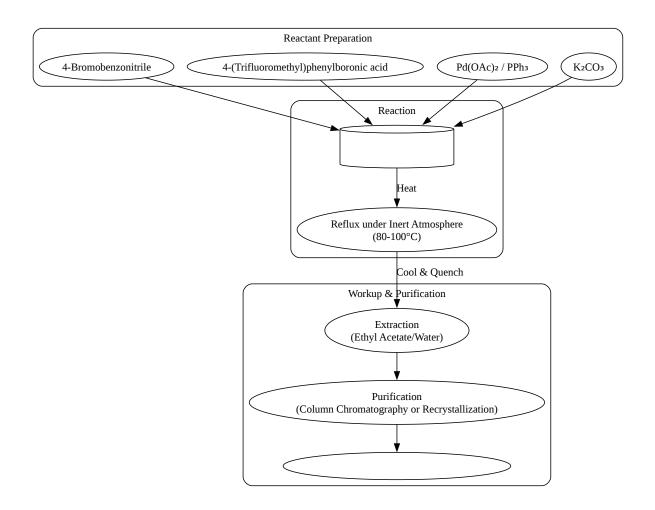
- · 4-(Trifluoromethyl)phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Water
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1 equivalent), 4(trifluoromethyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents),
 and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4
 mol%).
- Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.
- Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
- Reaction: Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by



column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).





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Caption: A generalized workflow for the formulation and characterization of a liquid crystal mixture.

This guide provides a foundational understanding of **4-Cyano-4'-(trifluoromethyl)biphenyl** for research and development purposes. The provided protocols and data are intended as a starting point, and optimization may be necessary based on specific experimental conditions and available instrumentation.

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